molecular formula C23H25NO3 B8098788 tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate CAS No. 1662687-76-4

tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate

Cat. No.: B8098788
CAS No.: 1662687-76-4
M. Wt: 363.4 g/mol
InChI Key: DKNNZNFXEAXOGR-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a useful research compound. Its molecular formula is C23H25NO3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids : This study focuses on the synthesis of a related compound, tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, using Rhodium catalysis. Such processes are crucial in developing pharmaceuticals and fine chemicals (Storgaard & Ellman, 2009).

  • Crystal Structure of Carbamate Derivatives : This research involved the synthesis and structural analysis of two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate. Such analyses help in understanding molecular interactions and designing new compounds (Das et al., 2016).

  • Isomorphous Crystal Structures Involving Carbamates : This study highlights the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine derivative, demonstrating the significance of hydrogen and halogen bonds in such compounds (Baillargeon et al., 2017).

  • Metalation and Alkylation Between Silicon and Nitrogen : The research explores tert-Butyl carbamate derivatives in the context of metalation, a critical process in organic synthesis, especially in the preparation of silicon-containing organic compounds (Sieburth et al., 1996).

  • Synthesis of Biologically Active Compounds : This study focuses on the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds like omisertinib (Zhao et al., 2017).

  • Deprotection of tert-Butyl Carbamates : This research outlines the use of aqueous phosphoric acid as a reagent for the deprotection of tert-butyl carbamates. Deprotection is a vital step in the synthesis of various pharmaceuticals and fine chemicals (Li et al., 2006).

  • Cu(I)-Catalyzed Cycloadditions : This paper discusses the Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4- yn-2-yl)carbamate, a process important in the synthesis of complex organic molecules (Pušavec et al., 2014).

  • Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate : This study investigates a palladium-catalyzed cross-coupling reaction, a key methodology in the synthesis of pharmaceuticals and agrochemicals (Qin et al., 2010).

  • Syntheses and Reactions of Silyl Carbamates : The paper focuses on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, essential in peptide and protein synthesis (Sakaitani & Ohfune, 1990).

Properties

IUPAC Name

tert-butyl N-(8-methyl-4-phenylmethoxynaphthalen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-16-9-8-12-19-20(16)13-18(24-22(25)27-23(2,3)4)14-21(19)26-15-17-10-6-5-7-11-17/h5-14H,15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNNZNFXEAXOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1662687-76-4
Record name tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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